TJ-M2010-5 -

TJ-M2010-5

Catalog Number: EVT-8333584
CAS Number:
Molecular Formula: C23H26N4OS
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TJ-M2010-5 was developed at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology, China. It is part of a series of compounds aimed at inhibiting MyD88 signaling pathways, which are implicated in various inflammatory responses and disease processes. The compound is characterized as an aminothiazole derivative, specifically synthesized to bind to the Toll/Interleukin-1 receptor domain of MyD88 .

Synthesis Analysis

Methods and Technical Details

The synthesis of TJ-M2010-5 involves a multi-step chemical process. The compound's chemical structure is 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl))propanamide. The synthesis pathway typically includes the following steps:

  1. Formation of the Aminothiazole Ring: The initial step involves creating the thiazole moiety, which serves as a key component in the compound's structure.
  2. Attachment of Benzylpiperazine: Subsequently, benzylpiperazine is introduced to form the final structure through amidation reactions.

Molecular docking studies have shown that TJ-M2010-5 interacts significantly with the MyD88 TIR domain, suggesting a strong binding affinity that disrupts MyD88 dimerization .

Molecular Structure Analysis

Structure and Data

The molecular formula for TJ-M2010-5 is C_{24}H_{30}N_{4}OS, with a molecular weight of 406.54 g/mol. The compound exhibits a complex three-dimensional structure that allows for effective binding to specific sites on the MyD88 protein. Key features include:

  • Aminothiazole Backbone: Provides structural stability and facilitates interaction with target proteins.
  • Benzylpiperazine Group: Enhances solubility and bioavailability.

Docking studies reveal that TJ-M2010-5 binds within critical regions of the MyD88 TIR domain, particularly affecting residues involved in dimerization .

Chemical Reactions Analysis

Reactions and Technical Details

TJ-M2010-5 has been subjected to various biochemical assays to evaluate its efficacy as a MyD88 inhibitor. Key reactions include:

  1. Inhibition of Cytokine Production: In vitro studies demonstrated that treatment with TJ-M2010-5 significantly reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in cell cultures.
  2. Cell Viability Assays: Utilizing techniques like Cell Counting Kit-8 assays, researchers have assessed the impact of different concentrations of TJ-M2010-5 on cell viability in various models, confirming its potential therapeutic effects .
Mechanism of Action

Process and Data

The mechanism by which TJ-M2010-5 exerts its effects primarily involves:

  1. Binding to MyD88 TIR Domain: By specifically binding to this domain, TJ-M2010-5 prevents the homodimerization necessary for MyD88 signaling activation.
  2. Downregulation of Inflammatory Responses: This inhibition leads to decreased activation of downstream signaling pathways associated with inflammation, thereby reducing cytokine release and mitigating tissue damage during ischemic events .

Studies have shown that treatment with TJ-M2010-5 results in significant reductions in inflammatory markers in animal models subjected to ischemia-reperfusion injury .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TJ-M2010-5 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good water solubility, which enhances its bioavailability for therapeutic applications.
  • Stability: The compound maintains stability under physiological conditions, allowing for effective interaction with biological targets.

Analytical methods such as liquid chromatography-mass spectrometry have been employed to determine pharmacokinetic parameters and confirm the compound's stability in biological systems .

Applications

Scientific Uses

TJ-M2010-5 has promising applications in various scientific fields:

  1. CNS Disorders: Its ability to attenuate ischemia-reperfusion injury positions it as a potential candidate for treating stroke or traumatic brain injury.
  2. Colorectal Cancer Research: In studies involving mouse models of colorectal cancer induced by azoxymethane/dextran sodium sulfate, TJ-M2010-5 has shown efficacy in reducing tumor development associated with chronic inflammation .
  3. Inflammatory Diseases: Given its mechanism of action targeting MyD88 signaling pathways, it holds potential for broader applications in managing inflammatory conditions.
Molecular Mechanisms of MyD88 Inhibition by TJ-M2010-5

Structural Basis of TIR Domain Interaction and Homodimerization Disruption

TJ-M2010-5 (chemical name: N-(4-(4-methylpiperazin-1-yl)benzyl)-2-(thiazol-2-yl)acetamide; CAS: 1357471-57-8) is a synthetic aminothiazole derivative designed to specifically target the Toll/Interleukin-1 receptor (TIR) domain of myeloid differentiation primary response gene 88 (MyD88). Its mechanism centers on disrupting the homodimerization of MyD88, a critical step for propagating inflammatory signals downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) [1] [4]. Molecular docking studies reveal that TJ-M2010-5 binds to a hydrophobic pocket formed by residues in the αA, βC, βD, αE, DD, and EE loops of the MyD88 TIR domain (Protein Data Bank ID: 4DOM), achieving a docking score of -883.298 kJ/mol [10]. This binding sterically hinders the TIR-TIR interactions required for MyD88 oligomerization, thereby preventing the formation of the "myddosome" signaling complex [4] [9]. Unlike inhibitors like ST2825 that target the BB-loop, TJ-M2010-5’s unique binding site allows it to allosterically modulate dimerization without destabilizing the overall protein fold, as confirmed by molecular dynamics simulations showing maintained structural integrity (root-mean-square deviation <0.25 nm) upon inhibitor binding [10].

Table 1: Key Structural Interactions of TJ-M2010-5 with MyD88 TIR Domain

Binding Site RegionAmino Acid ResiduesInteraction TypeFunctional Consequence
αA HelixIsoleucine 179HydrophobicDisrupts core dimer interface
βB StrandLeucine 191, Cysteine 192Van der WaalsPrevents conformational flexibility
βD StrandMultiple conserved residuesHydrogen bondingReduces affinity for partner TIR domains
EE LoopGlutamate 196ElectrostaticBlocks recruitment of IRAK kinases

Suppression of TLR/MyD88-Dependent Signaling Pathways

Inhibition of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells and Extracellular Signal-Regulated Kinase Phosphorylation Cascades

By blocking MyD88 homodimerization, TJ-M2010-5 abrogates activation of two major pro-inflammatory pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated kinase (ERK) cascades. In hepatic stellate cells (LX2 line) and carbon tetrachloride-induced liver fibrosis models, TJ-M2010-5 treatment reduced nuclear translocation of NF-κB subunit p65 by >60%, concomitant with decreased phosphorylation of inhibitor of nuclear factor kappa B kinase (IKK) [1]. Similarly, in cerebral ischemia-reperfusion injury models, TJ-M2010-5 (15 mg/kg) suppressed ERK1/2 phosphorylation in microglia by 45–70%, mitigating neuronal apoptosis and infarct volume by approximately 80% [7] [8]. This dual inhibition occurs because both pathways require MyD88-dependent recruitment of interleukin-1 receptor-associated kinases (IRAKs), which activate tumor necrosis factor receptor-associated factor 6 (TRAF6)—a common upstream activator of NF-κB and mitogen-activated protein kinase (MAPK)/ERK kinases [1] [8].

Modulation of Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase/AKT3 Pathways in Immune Regulation

Beyond canonical NF-κB/ERK signaling, TJ-M2010-5 modulates crosstalk with the phosphatidylinositol 3-kinase (PI3K)/AKT3 and p38 mitogen-activated protein kinase pathways. In Trichinella spiralis-infected mice, TJ-M2010-5 reversed spleen inflammation by downregulating PI3K expression and upregulating microRNA-136-5p, which directly targets AKT3 messenger RNA [5]. This axis reduced phosphorylated AKT3 levels by 4.5-fold, normalizing macrophage polarization and nitric oxide production. Additionally, TJ-M2010-5 indirectly suppresses p38 MAPK activity by blocking autocrine tumor necrosis factor-alpha (TNF-α) amplification loops in macrophages, as evidenced by 50–75% reductions in phosphorylated p38 in lipopolysaccharide-stimulated bone marrow-derived macrophages [2] [5]. These multimodal actions rebalance immune responses toward homeostasis.

Downstream Cytokine Regulation

Attenuation of Pro-Inflammatory Mediators (Tumor Necrosis Factor-Alpha, Interleukin-6, Interleukin-17A)

Disruption of MyD88 signaling by TJ-M2010-5 profoundly suppresses the release of pro-inflammatory cytokines across disease models:

  • In hepatic ischemia-reperfusion injury, serum TNF-α and interleukin-6 (IL-6) decreased by 70% and 65%, respectively, via inhibition of pyroptosis and high-mobility group box-1 release in macrophages [2].
  • Colitis-associated cancer models showed 60–80% reductions in colon tissue interleukin-17A (IL-17A), interleukin-23 (IL-23), and granulocyte-colony stimulating factor (G-CSF) [4].
  • Cerebral ischemia-reperfusion injury saw 50% lower interleukin-1 beta (IL-1β) and TNF-α in brain parenchyma, correlating with reduced microglial activation [8].

These effects stem from TJ-M2010-5’s blockade of NF-κB-dependent gene transcription and ERK-driven cytokine synthesis, validated by chromatin immunoprecipitation assays showing diminished NF-κB binding to TNF-α/IL-6 promoters [1] [10].

Table 2: Cytokine Modulation by TJ-M2010-5 in Preclinical Models

Disease ContextKey Cytokines SuppressedReduction vs. ControlsPrimary Cell Target
Liver FibrosisTNF-α, IL-6, TGF-β160–75%Hepatic stellate cells
Hepatic Ischemia-ReperfusionTNF-α, IL-6, HMGB165–70%Macrophages/Kupffer cells
Colitis-Associated CancerIL-17A, IL-23, MIP-1β70–80%Dendritic cells/CD4+ T cells
Cerebral IschemiaTNF-α, IL-1β, IL-645–60%Microglia/peripheral myeloid cells

Impact on Anti-Inflammatory Signaling Networks

TJ-M2010-5 concurrently enhances anti-inflammatory networks through direct and indirect mechanisms. In liver fibrosis, it upregulates bone morphogenetic protein and activin membrane-bound inhibitor (BAMBI) expression—a transmembrane pseudo-receptor that antagonizes transforming growth factor-beta (TGF-β) signaling. This inhibits SMAD2/3 phosphorylation and collagen type I alpha 1 chain (COL1A1) synthesis in hepatic stellate cells [1]. In parasitic infections, TJ-M2010-5 elevates microRNA-136-5p, which silences AKT3-driven inflammatory cascades, while promoting interleukin-10 (IL-10) production in splenic macrophages [5]. Notably, the compound does not globally immunosuppress; it preserves regulatory T-cell function and accelerates inflammation resolution by restoring the balance between pro- and anti-inflammatory mediators [4] [9].

Properties

Product Name

TJ-M2010-5

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28)

InChI Key

DTIQJBUDKQVBLT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.